molecular formula C8H7ClOS B13561102 2-((3-Chlorophenyl)thio)acetaldehyde

2-((3-Chlorophenyl)thio)acetaldehyde

Cat. No.: B13561102
M. Wt: 186.66 g/mol
InChI Key: FOYFJEJDXQACIP-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)thio)acetaldehyde is an organic compound with the molecular formula C8H7ClOS It is characterized by the presence of a chlorophenyl group attached to a thioacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)thio)acetaldehyde typically involves the reaction of 3-chlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenyl)thio)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Chlorophenyl)thio)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)thio)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The chlorophenyl group may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenyl)thio)acetaldehyde
  • 2-((4-Chlorophenyl)thio)acetaldehyde
  • 2-((3-Bromophenyl)thio)acetaldehyde

Uniqueness

2-((3-Chlorophenyl)thio)acetaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the thioacetaldehyde moiety also adds to its distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H7ClOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2

InChI Key

FOYFJEJDXQACIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC=O

Origin of Product

United States

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